4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(2-azaspiro[3.4]octan-2-yl)benzoic acid |
InChI |
InChI=1S/C14H17NO2/c16-13(17)11-3-5-12(6-4-11)15-9-14(10-15)7-1-2-8-14/h3-6H,1-2,7-10H2,(H,16,17) |
InChI Key |
IVIZCKWACBKDEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CN(C2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Mechanistic Organic Chemistry of 4 2 Azaspiro 3.4 Octan 2 Yl Benzoic Acid and Its Derivatives
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid identifies the most logical disconnection at the C-N bond between the aromatic ring and the spirocyclic amine. This bond is formed via a nucleophilic substitution reaction, a common strategy for creating aryl amines.
This disconnection yields two primary synthons:
The 2-Azaspiro[3.4]octane core : A saturated bicyclic amine which acts as the nucleophile.
A 4-halobenzoic acid derivative : An electrophilic aromatic component, where the halogen acts as a leaving group. Typically, 4-fluorobenzoic acid is preferred as fluorine is a highly effective leaving group in nucleophilic aromatic substitution (SNAr) reactions due to its high electronegativity which activates the aromatic ring towards nucleophilic attack.
Methodologies for the Construction of the 2-Azaspiro[3.4]octane Core
The synthesis of the core 2-azaspiro[3.4]octane scaffold can be achieved through several distinct routes, primarily involving annulation, which is the formation of a ring onto a pre-existing system. rsc.org Research has outlined three successful approaches that utilize readily available starting materials and conventional chemical transformations. nuph.edu.ua These methods focus on the sequential construction of the cyclopentane (B165970) and four-membered azetidine (B1206935) rings.
Annulation Protocols: Cyclopentane Ring Annulation
One successful approach involves the initial formation of the cyclopentane ring, followed by the annulation of the four-membered nitrogen-containing ring. nuph.edu.ua This strategy begins with a suitable open-chain precursor that is cyclized to form the five-membered carbocycle. Subsequent chemical transformations then build the azetidine ring onto the cyclopentane core to yield the final spirocyclic structure. General methods for creating cyclopentane rings often involve intramolecular cyclization reactions. researchgate.net
Annulation Protocols: Four-Membered Ring Annulation
Alternatively, two other successful routes involve forming the four-membered azetidine ring first, followed by the annulation of the cyclopentane ring. nuph.edu.ua These approaches start with precursors that already contain or are readily converted into the azetidine moiety. The larger cyclopentane ring is then constructed onto this initial structure. The formation of the four-membered ring is a critical step, often achieved through intramolecular cyclization of a suitably functionalized precursor.
Optimization of Reaction Conditions and Yields
Each of the three synthetic routes to the 2-azaspiro[3.4]octane core has distinct advantages and limitations, and the optimization of reaction conditions is crucial for maximizing yields and minimizing purification steps. nuph.edu.ua Factors such as solvent choice, reaction temperature, and stoichiometry of reagents are critical parameters that must be fine-tuned for each specific transformation. The goal is to achieve a balance between reaction efficiency and selectivity, avoiding the formation of undesired byproducts. masterorganicchemistry.com
The table below summarizes a comparison of the general approaches for synthesizing the 2-azaspiro[3.4]octane core.
| Annulation Strategy | General Approach | Key Considerations | Reference |
| Cyclopentane First | Construction of the five-membered ring from an acyclic precursor, followed by azetidine ring formation. | Relies on efficient cyclopentane synthesis methods. | nuph.edu.ua |
| Four-Membered Ring First (Route A) | Initial synthesis of the azetidine ring, followed by cyclopentane annulation. | Merits and limitations depend on the specific transformations used. | nuph.edu.ua |
| Four-Membered Ring First (Route B) | An alternative to Route A for constructing the azetidine core before cyclopentane annulation. | Offers a different pathway that may have advantages in yield or scalability. | nuph.edu.ua |
Direct Synthesis of this compound
The final step in the synthesis is the coupling of the 2-azaspiro[3.4]octane core with the benzoic acid derivative, as dictated by the retrosynthetic analysis.
Specific Reaction Pathways and Reagent Systems
The most common and effective pathway for this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. youtube.comyoutube.com In this reaction, the secondary amine of the 2-azaspiro[3.4]octane acts as a nucleophile, attacking the carbon atom bearing the halogen on the 4-halobenzoic acid ring. The reaction is facilitated by the electron-withdrawing carboxylic acid group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
The typical reagent system for this reaction includes:
Nucleophile : 2-Azaspiro[3.4]octane.
Electrophile : 4-Fluorobenzoic acid or its ester derivative.
Base : A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to neutralize the hydrofluoric acid byproduct.
Solvent : A polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) is typically used to facilitate the reaction.
The reaction is generally heated to ensure a reasonable reaction rate. Following the coupling, if an ester of benzoic acid was used, a final hydrolysis step is required to yield the target carboxylic acid.
The table below outlines the components of the reagent system for the direct synthesis.
| Component | Function | Examples |
| Spirocyclic Amine | Nucleophile | 2-Azaspiro[3.4]octane |
| Aromatic Substrate | Electrophile | 4-Fluorobenzoic acid, Methyl 4-fluorobenzoate |
| Base | Acid Scavenger | K₂CO₃, Cs₂CO₃, DIPEA |
| Solvent | Reaction Medium | DMSO, DMF, NMP |
Purification Techniques and Scale-Up Considerations
The purification of this compound, a compound with distinct acidic and basic centers, typically involves a multi-step approach to achieve high purity essential for its intended applications. Common laboratory-scale purification relies on chromatographic methods and recrystallization. Given the zwitterionic potential of the molecule, pH-controlled extractions can be an effective preliminary purification step.
For larger quantities, these methods are adapted to ensure efficiency and cost-effectiveness. Scale-up considerations focus on minimizing the use of chromatography, which can be resource-intensive. rsc.org Strategies often shift towards crystallization-based purification, which is generally more amenable to industrial-scale production. The choice of solvent system is critical for effective crystallization, aiming for high recovery of the product with minimal impurities.
Process safety is another key consideration in scale-up, requiring thorough evaluation of reaction thermodynamics and potential hazards. The development of robust and scalable synthetic routes often employs readily available starting materials and conventional chemical transformations to ensure economic viability. rsc.org
Below is a table summarizing common purification techniques and scale-up challenges:
| Technique/Consideration | Description | Applicability to this compound |
| Recrystallization | A technique used to purify solids, based on differential solubility in a specific solvent at different temperatures. | Highly effective for final purification, especially at scale. Solvent selection is key to obtaining high purity and yield. |
| Column Chromatography | A method used to separate individual chemical compounds from mixtures. | Commonly used in lab-scale synthesis for high-purity isolation. rsc.org Often minimized or replaced in scale-up due to cost and solvent waste. |
| Acid-Base Extraction | A procedure using sequential liquid-liquid extractions to purify acids and bases from mixtures based on their chemical properties. | Useful for removing non-polar or neutral impurities by manipulating the pH to control the solubility of the target compound in aqueous and organic phases. |
| Process Optimization | Involves adjusting reaction parameters (temperature, concentration, catalysts) to maximize yield and purity while minimizing cost and waste. | Crucial for ensuring the economic feasibility of large-scale production. |
| Impurity Profiling | The identification and quantification of impurities in the final product. | Essential for quality control and regulatory compliance, ensuring the final product meets required specifications. |
Advanced Chemical Transformations and Derivatization
The unique structure of this compound, featuring a spirocyclic amine and a benzoic acid moiety, offers multiple avenues for advanced chemical transformations and the synthesis of diverse derivatives.
Regioselective and Stereoselective Modifications
The azaspiro[3.4]octane framework presents opportunities for regioselective and stereoselective modifications, particularly on the cyclopentane ring. While the parent compound is achiral, derivatization of the cyclopentane ring can introduce stereocenters.
Regioselective modifications can be achieved by introducing functional groups onto the cyclopentane ring. For instance, oxidation could introduce a ketone at the 6-position, creating N-Boc-6-oxo-2-azaspiro[3.4]octane, a key intermediate for further derivatization. nih.gov Subsequent reactions at this position can be directed by the steric hindrance of the adjacent spirocyclic system.
Stereoselective modifications are crucial when chirality is introduced. Asymmetric synthesis strategies, such as those involving chiral catalysts or auxiliaries, can be employed to produce enantiomerically enriched derivatives. researchgate.net For example, cycloaddition reactions used in the formation of the spirocyclic core can be designed to control the stereochemistry of substituents. researchgate.net
| Modification Type | Potential Reaction Site | Example Transformation | Significance |
| Regioselective | C6 position of the cyclopentane ring | Oxidation to a ketone (e.g., tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate) nih.gov | Introduces a new functional handle for further derivatization. |
| Stereoselective | Introduction of substituents on the cyclopentane ring | Asymmetric alkylation or cycloaddition reactions researchgate.netresearchgate.net | Allows for the synthesis of specific stereoisomers, which can be critical for biological activity. |
| Regioselective | Aromatic ring of the benzoic acid moiety | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Modifies the electronic properties and substitution pattern of the aromatic ring. |
Functional Group Interconversions and Coupling Reactions (e.g., Oxidation)
The functional groups of this compound—the carboxylic acid and the aromatic ring—are amenable to a wide range of interconversions and coupling reactions.
The carboxylic acid group is a versatile handle for derivatization. It can be readily converted into esters, amides, or acid halides. For instance, reaction with an alcohol under acidic conditions or with an amine using coupling agents (e.g., EDC, HATU) yields the corresponding ester or amide derivatives.
The aromatic ring can participate in various coupling reactions, provided it is appropriately functionalized. For example, if a bromo-substituted analogue is used, such as 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives mentioned in related chemistries, it can undergo Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net
Oxidation reactions can be used to modify the cyclopentane portion of the spirocycle, as mentioned previously, to introduce a ketone or hydroxyl group, providing further points for derivatization. nih.gov
Design and Synthesis of Analogues and Prodrugs
The design and synthesis of analogues and prodrugs of this compound are key strategies in medicinal chemistry to optimize properties.
Analogues can be designed by modifying either the spirocyclic core or the benzoic acid portion. The spirocyclic amine can be considered a bioisostere for other cyclic amines like piperazine (B1678402) or morpholine, and modifications can explore this chemical space. researchgate.netresearchgate.net For example, the cyclopentane ring could be expanded or contracted, or heteroatoms could be introduced into the ring system to create novel spirocycles like oxa-azaspiro[3.4]octanes. researchgate.net The benzoic acid moiety could be replaced with other aromatic or heteroaromatic carboxylic acids to explore different substitution patterns and electronic properties.
Prodrugs are inactive precursors that are converted to the active drug in the body. For a compound containing a carboxylic acid, a common prodrug strategy is the formation of an ester. These esters can improve properties such as membrane permeability and are subsequently hydrolyzed by esterases in the body to release the active carboxylic acid. The choice of the alcohol used to form the ester can fine-tune the rate of hydrolysis and the physicochemical properties of the prodrug.
| Strategy | Modification | Example | Rationale |
| Analogue Design | Modification of the spirocycle | Replacing the cyclopentane with a tetrahydrofuran (B95107) ring to form an oxa-azaspiro[3.4]octane derivative. researchgate.net | To improve physicochemical properties and explore new chemical space. |
| Analogue Design | Modification of the aromatic ring | Replacing the benzoic acid with a pyridine (B92270) carboxylic acid or a thiophene (B33073) carboxylic acid. | To alter electronic properties, binding interactions, and metabolic stability. |
| Prodrug Design | Esterification of the carboxylic acid | Formation of a methyl or ethyl ester of this compound. | To enhance lipophilicity and cell permeability, with in vivo conversion back to the active acid. |
Advanced Structural Elucidation and Stereochemical Characterization
Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The para-substituted benzene (B151609) ring would show two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of an AA'BB' spin system. The protons of the azaspiro[3.4]octane moiety would appear in the upfield aliphatic region. The methylene (B1212753) protons adjacent to the nitrogen atom are expected to be deshielded and would likely appear as a singlet or a complex multiplet, depending on the conformational dynamics of the four-membered ring. The remaining protons of the cyclopentane (B165970) and azetidine (B1206935) rings would produce a series of complex multiplets.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carboxylic acid would be observed at the downfield end of the spectrum (around δ 165-185 ppm). The aromatic carbons would show four distinct signals, with the ipso-carbons (attached to the carboxyl and azaspiro groups) having chemical shifts influenced by these substituents. The spiro carbon, being a quaternary carbon, would likely show a weak signal. The remaining aliphatic carbons of the azaspiro[3.4]octane ring would be found in the upfield region of the spectrum.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. For 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid (molecular weight: 231.29 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 231. Subsequent fragmentation could involve the loss of the carboxyl group or cleavage of the spirocyclic ring system, leading to characteristic fragment ions.
A hypothetical summary of the expected key spectroscopic data is presented in the table below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons as two doublets (AA'BB' system); Aliphatic protons of the azaspiro[3.4]octane moiety as complex multiplets. |
| ¹³C NMR | Carbonyl carbon signal (δ 165-185 ppm); Four aromatic carbon signals; Spiro carbon signal; Aliphatic carbon signals. |
| Mass Spec. | Molecular ion peak at m/z = 231; Fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the spirocycle. |
Crystallographic Analysis of this compound and Related Structures
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in publicly accessible databases, analysis of related structures, such as substituted benzoic acids and other spirocyclic compounds, allows for informed predictions about its solid-state conformation.
It is anticipated that the benzoic acid moiety would be largely planar. The azaspiro[3.4]octane group, with its fused four- and five-membered rings, introduces significant three-dimensionality. The relative orientation of the benzoic acid plane and the spirocyclic system would be a key conformational feature.
In the crystal lattice, it is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids. These dimers would likely pack in a way that maximizes van der Waals interactions between the bulky azaspiro[3.4]octane units. The planarity of the benzene rings would also likely lead to π-π stacking interactions, further stabilizing the crystal structure.
Conformational Analysis and Dynamic Stereochemistry
The conformational flexibility of this compound is primarily associated with the azaspiro[3.4]octane ring system. The four-membered azetidine ring is known to be puckered, and it can undergo a ring-puckering inversion. The five-membered cyclopentane ring can adopt several non-planar conformations, such as the envelope and twist forms, which can interconvert.
Chirality and Enantioselective Synthesis Approaches
While this compound itself is achiral due to a plane of symmetry passing through the benzoic acid and bisecting the spirocyclic system, the introduction of substituents on the azaspiro[3.4]octane ring can create chiral centers. For instance, substitution at the 1, 3, 5, 6, 7, or 8 positions would render the molecule chiral.
The development of enantioselective synthetic routes to such substituted derivatives is an area of active research, driven by the importance of single-enantiomer compounds in pharmaceuticals and materials science. Strategies for achieving enantioselectivity could include:
Chiral Pool Synthesis: Starting from a readily available chiral building block.
Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a key reaction step. This could involve chiral Lewis acids, Brønsted acids, or transition metal complexes.
Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective transformation, followed by its removal.
The synthesis of structurally related spirocycles, such as thia- and oxa-azaspiro[3.4]octanes, has seen the successful application of enantioselective approaches, suggesting that similar strategies could be adapted for the synthesis of chiral derivatives of this compound.
Molecular Pharmacology and Biological Target Engagement
Investigation of Autotaxin Inhibition Mechanisms
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA). nih.gov The ATX-LPA signaling pathway is implicated in a variety of physiological and pathological processes, making ATX a significant target for therapeutic intervention. nih.govnih.gov Inhibitors of ATX are classified into different types based on their binding modes and kinetic properties. These inhibitors can interact with various sites on the enzyme, such as the active site, a hydrophobic pocket, or a tunnel-like structure. nih.gov
Enzymatic Assays and Inhibition Kinetics
The inhibitory activity of compounds against autotaxin is typically evaluated using enzymatic assays that measure the hydrolysis of a substrate, such as lysophosphatidylcholine (B164491) (LPC), to produce LPA. nih.gov Kinetic analyses, such as Lineweaver-Burk plots, are employed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.gov For instance, studies on various inhibitors have identified compounds that act as competitive inhibitors by binding at or near the catalytic threonine residue (T210), while others exhibit a mixed-type inhibition. nih.gov While numerous compounds, including those containing a benzoic acid moiety, have been investigated as ATX inhibitors, specific enzymatic and kinetic data for 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid are not detailed in the available scientific literature. nih.gov
Ligand-Protein Interaction Studies
Crystallography and molecular modeling studies provide insights into the specific interactions between an inhibitor and the autotaxin enzyme. These studies have revealed that inhibitors can form key hydrogen bonds and hydrophobic interactions with specific amino acid residues. For example, some inhibitors with a benzoic acid group have been shown to form π–π interactions with residues like Phe249 and make contact with Lys248, Trp254, and Trp260 within the enzyme's binding pocket. nih.gov The precise binding mode and specific amino acid interactions for this compound with autotaxin have not been publicly documented.
Modulation of Nrf2 Activation Pathways
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative stress. The Nrf2-antioxidant response element (ARE) pathway regulates the expression of a wide array of cytoprotective and antioxidant genes, playing a key role in cellular homeostasis.
Cellular Nrf2 Induction and Antioxidant Response Element (ARE) Activation
Under normal conditions, Nrf2 is held in the cytoplasm by its repressor protein, Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. The activation of this pathway is a key mechanism for cellular protection. While this pathway is a target of significant pharmacological interest, there is currently no published research demonstrating the specific ability of this compound to induce Nrf2 or activate the ARE pathway.
Role in Oxidative Stress and Anti-inflammatory Mechanisms
By upregulating antioxidant and detoxifying enzymes, the Nrf2 pathway mitigates the damaging effects of reactive oxygen species (ROS) and reduces inflammation. The interplay between oxidative stress and inflammation is central to many disease processes, and activation of the Nrf2 pathway is considered a promising therapeutic strategy. The potential role of this compound in modulating these oxidative stress and anti-inflammatory mechanisms via the Nrf2 pathway has not been established in the available literature.
Muscarinic Acetylcholine (B1216132) Receptor (M4) Agonism
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor predominantly expressed in the brain, is a key target for treating several neurological and psychiatric disorders. nih.gov Selective activation of the M4 receptor is hypothesized to offer therapeutic benefits while avoiding the side effects associated with nonselective muscarinic agonists. nih.gov
The 2-azaspiro[3.4]octane scaffold, which forms the core structure of the compound of interest, has been identified as a key component in a novel class of selective M4 receptor agonists. wipo.intgoogle.com Patent literature discloses a series of 2-azaspiro[3.4]octane derivatives developed specifically as M4 agonists. wipo.intgoogle.com Further research into selective M4 agonists has also highlighted the utility of an azaspiro[3.4]octane "tail" in retaining M4 potency across different chemical scaffolds. nih.gov While the broader class of 2-azaspiro[3.4]octane derivatives is established as having M4 agonist activity, specific potency and efficacy data for this compound are not specified in the reviewed sources.
Table of M4 Agonist Scaffolds
| Scaffold Class | Relevance to M4 Agonism |
|---|---|
| 2-Azaspiro[3.4]octane Derivatives | A class of compounds identified in patent literature as M4 receptor agonists. wipo.intgoogle.com |
| Azaspiro[3.4]octane Tail | A structural moiety shown to retain M4 potency when incorporated into various agonist scaffolds. nih.gov |
Receptor Binding Affinities and Selectivity Profiling
There is currently no publicly available data detailing the receptor binding affinities and selectivity profile of this compound against a panel of biological targets. To ascertain the specific receptors with which this compound interacts and its binding strength (typically measured as Ki or IC50 values), comprehensive screening assays would be required. Such studies are fundamental in drug discovery to identify the primary targets of a compound and to assess its potential for off-target effects.
In the absence of specific data, a hypothetical data table for receptor binding affinities cannot be generated.
G-Protein Coupled Receptor (GPCR) Signaling Pathways
Similarly, there is a lack of published research on the effects of this compound on G-Protein Coupled Receptor (GPCR) signaling pathways. Elucidating whether this compound acts as an agonist, antagonist, or allosteric modulator at specific GPCRs, and its subsequent impact on downstream signaling cascades (e.g., cAMP, IP3/DAG, or β-arrestin pathways), would necessitate dedicated cellular and molecular pharmacology studies.
Without experimental evidence, it is not possible to detail the specific GPCR signaling pathways modulated by this compound.
Exploration of Monoacylglycerol Lipase (B570770) (MGL) Modulation
Monoacylglycerol lipase (MGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.govfrontiersin.org Inhibition of MGL is a therapeutic strategy being explored for various neurological and inflammatory conditions. nih.govnih.gov While some benzoic acid derivatives have been investigated as MGL inhibitors, there is no specific evidence in the scientific literature to suggest that this compound is a modulator of MGL activity. acs.orgresearchgate.net
Biochemical assays would be necessary to determine if this compound exhibits any inhibitory or enhancing effect on MGL.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, such studies would involve the synthesis and biological evaluation of analogs to understand the contribution of each structural component.
Contribution of Azaspiro[3.4]octane Moiety to Binding and Efficacy
The azaspiro[3.4]octane scaffold is considered a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional nature can provide a favorable orientation for substituents to interact with biological targets, potentially leading to improved potency and selectivity compared to more flexible or planar structures. mdpi.combldpharm.com The spirocyclic system can also influence physicochemical properties such as solubility and metabolic stability. bldpharm.com However, without comparative data from analogs, the specific contribution of the azaspiro[3.4]octane moiety in this compound to its biological activity remains speculative.
Role of the Benzoic Acid Functionality in Target Interactions
The benzoic acid group is a common feature in many biologically active molecules. Its carboxylic acid function can act as a hydrogen bond donor and acceptor, or it can be ionized at physiological pH to form a carboxylate, which can engage in ionic interactions with positively charged residues (e.g., lysine (B10760008) or arginine) in a protein's binding pocket. This functionality is often critical for anchoring a ligand to its target receptor or enzyme. The position of the azaspiro[3.4]octane group on the benzoic acid ring (para in this case) will dictate the vector and distance of this interaction.
Impact of Stereochemistry on Biological Activity
The 2-azaspiro[3.4]octane core contains a spirocyclic carbon atom, which is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. chemrxiv.org This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. To date, there are no published studies on the stereoselective synthesis of the enantiomers of this compound or a comparative evaluation of their biological activities.
Computational Chemistry and Theoretical Investigations
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for understanding how a ligand, such as 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid, might interact with a biological target.
Prediction of Binding Modes and Affinities with Biological Targets
In a hypothetical study, researchers would select a protein target of interest, for which the azaspiro[3.4]octane or benzoic acid scaffold is believed to have an affinity. Docking simulations would then be performed to predict the binding mode and estimate the binding affinity. The results would typically be presented in a table format, detailing the predicted binding energy and the key interactions formed.
Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
|---|---|---|---|
| Kinase X | -8.5 | LYS78, GLU95, LEU150 | Hydrogen Bond, Ionic, Hydrophobic |
| GPCR Y | -7.2 | PHE120, TRP250, ASN280 | Pi-Pi Stacking, Hydrophobic |
Rational Design of Optimized Ligands
Based on the predicted binding pose from molecular docking, medicinal chemists could rationally design derivatives of this compound to improve potency and selectivity. For instance, if the benzoic acid moiety is predicted to form a crucial hydrogen bond, modifications could be made to enhance this interaction. Similarly, if the spirocyclic core is situated in a hydrophobic pocket, substitutions could be introduced to optimize van der Waals contacts.
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed insight into the electronic properties of a molecule.
Electronic Structure and Reactivity Predictions
DFT calculations would be used to determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential map of this compound. These calculations would allow for the prediction of the molecule's reactivity, with the results typically summarized in a table.
Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value (Hypothetical) |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Reaction Mechanism Elucidation for Synthesis and Degradation
Theoretical calculations could also be employed to investigate the reaction mechanisms for the synthesis of this compound, identifying transition states and reaction intermediates to optimize reaction conditions. Similarly, potential degradation pathways could be modeled to understand the compound's stability.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations would provide a dynamic picture of the behavior of this compound over time, either in solution or when bound to a protein. These simulations could reveal conformational changes, the stability of ligand-protein interactions, and the role of solvent molecules. An MD simulation would track the trajectory of the ligand within the binding site, and analysis of this trajectory would yield information on the stability of key interactions identified in docking.
QSAR and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics provide a framework for linking the chemical structure of a compound to its biological activity and for exploring the vastness of chemical space for novel analogues.
QSAR modeling aims to build mathematical models that can predict the biological activity of a compound based on its physicochemical properties, also known as molecular descriptors. For a series of analogues of this compound, a QSAR study would involve synthesizing and testing a set of related compounds and then correlating their activities with calculated descriptors.
Relevant descriptors for this class of compounds could include topological indices, electronic properties (like electrostatic potential and dipole moment), and steric parameters. nih.govnih.gov A resulting QSAR model, often developed using machine learning algorithms, could then be used to predict the activity of virtual compounds, thereby guiding the synthesis of more potent analogues. d-nb.info For example, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to enhanced activity. nih.gov
Table 2: Example of Molecular Descriptors for a Hypothetical QSAR Study
| Compound Analogue | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity |
| Analogue 1 | 231.28 | 2.5 | 49.3 | Moderate |
| Analogue 2 | 245.31 | 3.0 | 49.3 | High |
| Analogue 3 | 261.28 | 2.6 | 65.5 | Low |
This table represents a simplified example of data used in a QSAR study.
Cheminformatics tools are essential for exploring the chemical space around a lead compound like this compound to identify novel and diverse analogues with potentially improved properties. nih.govresearchgate.net This exploration can be performed by creating virtual libraries of related compounds and then filtering them based on desired physicochemical properties and predicted biological activity.
Techniques such as similarity searching, scaffold hopping, and de novo design can be employed. For instance, one could search large compound databases for molecules containing the azaspiro[3.4]octane scaffold to identify existing compounds with known biological activities. Alternatively, computational methods can be used to design new molecules by modifying the core scaffold or by adding different functional groups to the benzoic acid ring. This systematic exploration of chemical space can accelerate the discovery of new drug candidates. researchgate.net
Advanced Applications in Chemical Biology and Drug Discovery Platforms
Utilization as a Molecular Linker in Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to eliminate specific proteins of interest (POIs) from the cell. nih.gov They consist of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. musechem.comtocris.com This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. musechem.com
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to induce a productive ternary complex. nih.govmusechem.com While early PROTACs often employed flexible polyethylene (B3416737) glycol (PEG) or alkyl chains, recent research has pivoted towards more complex and rigid linker designs to enhance potency and improve pharmacokinetic profiles. musechem.comacs.org In this context, 4-(2-azaspiro[3.4]octan-2-yl)benzoic acid serves as a valuable rigid linker moiety. Its spirocyclic azaspiro[3.4]octane core provides a conformationally constrained scaffold, which can help pre-organize the PROTAC molecule into a biologically active conformation.
Design Considerations for PROTAC Linker Architectures
The rational design of a PROTAC linker involves a multi-parameter optimization process, often referred to as "linkerology." acs.org Key factors include the linker's length, rigidity, solubility, and the specific points of attachment to the two ligands. tocris.com The goal is to orient the POI and E3 ligase in a precise spatial arrangement that is optimal for ubiquitin transfer.
The incorporation of rigid structural motifs like the azaspiro[3.4]octane core from this compound is a key strategy in modern linker design. musechem.com Such rigid scaffolds reduce the number of rotatable bonds compared to traditional aliphatic linkers. musechem.com This conformational restriction can lower the entropic penalty associated with the formation of the ternary complex, potentially leading to more stable and effective protein degradation. researchgate.netarxiv.org Furthermore, spirocyclic motifs are recognized as important modules in drug discovery for exploring novel chemical space and developing molecules with improved three-dimensionality. researchgate.netmdpi.com
Influence of Linker Rigidity and Length on Ternary Complex Formation and Degradation Efficiency
The stability of the POI-PROTAC-E3 ternary complex is paramount for efficient protein degradation, and the linker's physical properties are a governing factor. musechem.comresearchgate.net
Linker Rigidity: Introducing rigid groups like the azaspiro[3.4]octane scaffold can enhance the stiffness of the linker. researchgate.net This rigidity helps to stabilize the ternary complex by locking the PROTAC into a conformation that is favorable for protein-protein interactions between the POI and the E3 ligase. musechem.comresearchgate.net By reducing conformational flexibility, a rigid linker can prevent non-productive binding modes and enhance degradation potency. researchgate.netarxiv.org In some cases, the linker itself can form direct, favorable interactions with the proteins, further contributing to the stability of the complex. musechem.com
Linker Length: The length of the linker is equally critical, and its optimization is highly specific to each POI-E3 ligase pair. nih.gov An excessively short linker may create steric clashes, preventing the two proteins from forming a viable complex. arxiv.org Conversely, an overly long linker might lead to unproductive ternary complex conformations where the necessary lysine (B10760008) residues on the POI are not positioned correctly for ubiquitination. arxiv.org This often results in a "hook effect," where higher concentrations of the PROTAC form binary complexes instead of the desired ternary complex. researchgate.net Therefore, achieving the optimal linker length is essential, and even a minor change can dramatically impact degradation efficiency and selectivity. nih.gov
| Linker Characteristic | Impact on PROTAC Function | Rationale |
| Rigidity | Can increase degradation potency and ternary complex stability. | Reduces the number of rotatable bonds, lowering the entropic penalty of binding and pre-organizing the molecule into a bioactive conformation. musechem.comresearchgate.net |
| Flexibility | Allows for adaptability in forming the ternary complex. | Accommodates various protein surfaces and binding orientations, but can also lead to non-productive conformations. arxiv.org |
| Length | Must be optimized for each system. | Too short prevents complex formation due to steric hindrance; too long can lead to unproductive complexes and a "hook effect". nih.govarxiv.org |
Development of Diverse PROTAC Libraries for Targeted Protein Degradation
Given the empirical nature of PROTAC design, the synthesis and screening of compound libraries are essential for identifying optimal degraders. sigmaaldrich.com These libraries are typically constructed by systematically varying the POI ligand, the E3 ligase ligand, the linker composition, and the attachment points. tocris.com
Building blocks like this compound are incorporated into these libraries to explore the impact of linker rigidity. sigmaaldrich.com High-throughput synthesis methods are often employed to accelerate this process. One prevalent strategy is the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, which allows for the rapid and efficient connection of molecular fragments in a modular fashion. nih.govmusechem.com This approach enables the creation of large, diverse libraries of PROTACs with different linker lengths and properties, facilitating the rapid identification of anchor-linker-warhead combinations with optimal degradation efficiency. nih.gov
Conjugation Chemistry for Advanced Bioconjugates
The chemical structure of this compound, featuring a terminal carboxylic acid, dictates its primary method of incorporation into larger molecules like PROTACs. The most common and established method for this is amide bond formation . musechem.comtocris.com In this reaction, the carboxylic acid group is activated and then coupled with a primary or secondary amine present on either the POI-binding warhead or the E3 ligase-recruiting ligand. This forms a stable amide linkage, covalently integrating the rigid spirocyclic linker into the final bioconjugate.
In addition to direct amide coupling, modular approaches are frequently used. For instance, the benzoic acid moiety can be functionalized first with a small adapter containing a reactive handle, such as an azide (B81097) or an alkyne. This functionalized linker can then be joined to the other half of the PROTAC molecule using highly efficient reactions like click chemistry, providing a versatile and convergent route to the final product. nih.govmusechem.com
Chemical Probe Development for Unraveling Biological Pathways
PROTACs themselves represent a powerful class of chemical probes. Unlike traditional small-molecule inhibitors that only block a protein's function, PROTACs can completely remove the target protein, allowing researchers to study the downstream consequences of its absence. nih.gov This makes them invaluable tools for validating drug targets and dissecting complex biological pathways.
The development of novel chemical scaffolds, such as the diazaspiro[3.4]octane core, is crucial for creating the next generation of chemical probes. mdpi.com The unique three-dimensional structure of this spirocycle can impart superior properties to a PROTAC, such as increased potency, selectivity, and improved cell permeability. By incorporating this compound into PROTAC design, researchers can develop highly specific and potent probes to investigate protein function with greater precision, leading to new insights into disease mechanisms.
High-Throughput Screening (HTS) Library Development and Optimization
High-throughput screening (HTS) is a cornerstone of modern drug discovery, relying on large and diverse chemical libraries to identify "hit" compounds with desired biological activity. researchgate.net The quality and structural diversity of these libraries are critical for success. In recent years, there has been a significant push to move beyond flat, aromatic compounds and enrich screening libraries with sp3-rich molecules that possess greater three-dimensional complexity. researchgate.netmdpi.com
The 2-azaspiro[3.4]octane scaffold is an excellent example of such a desirable structural motif. Its inclusion in HTS libraries provides access to novel chemical space and increases the probability of identifying high-quality hits. Indeed, a high-throughput screening campaign against the malaria parasite Plasmodium falciparum successfully identified a novel diazaspiro[3.4]octane series with potent, multi-stage activity. researchgate.net This discovery underscores the value of incorporating building blocks like this compound into HTS libraries to tackle challenging diseases and discover new therapeutic leads.
Conclusion and Future Directions in 4 2 Azaspiro 3.4 Octan 2 Yl Benzoic Acid Research
Summary of Key Findings and Contributions
The primary contribution of compounds like 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid to the field of drug discovery lies in the inherent advantages conferred by the azaspiro[3.4]octane scaffold. Spirocyclic N-heterocycles are recognized as "privileged building blocks" in medicinal chemistry. researchgate.net Their rigid, three-dimensional structure is a significant departure from the flat, aromatic compounds that have historically dominated screening libraries. researchgate.net This structural feature is key to achieving higher selectivity for biological targets.
Research into related azaspirocycles has consistently demonstrated improvements in physicochemical properties compared to their non-spirocyclic or aromatic counterparts. These advantages, which can be extrapolated to this compound, are crucial for developing successful drug candidates.
Table 1: Comparative Physicochemical Properties of Azaspirocycles
| Property | Traditional Aromatic/Monocyclic Amines | Azaspirocycles |
|---|---|---|
| Three-Dimensionality | Low (Often planar) | High (Defined spatial vectors) |
| Solubility | Variable, often lower | Generally higher |
| Metabolic Stability | Susceptible to metabolism | Often improved |
| Lipophilicity (logP) | Higher | Generally lower |
The benzoic acid portion of the molecule provides a critical functional handle. It can act as a key hydrogen bond donor and acceptor, or engage in ionic interactions with amino acid residues like arginine or lysine (B10760008) in a target's binding site. The combination of the rigid spirocyclic core for orientation and the benzoic acid for interaction makes this compound a promising scaffold for targeted drug design. For instance, studies on related spirocyclic structures have shown that the inclusion of a benzoic acid group can significantly enhance potency for specific targets, such as the somatostatin (B550006) receptor subtype 5 (SSTR5).
Emerging Research Avenues and Untapped Potential
The untapped potential of this compound is substantial, spanning multiple therapeutic areas. The azaspiro[3.4]octane core is an emerging privileged structure found in compounds with diverse biological activities, including potent antitubercular leads and inhibitors of the menin-MLL1 interaction for cancer treatment. nih.govmdpi.com This suggests that the specific scaffold of this compound could be adapted for a wide range of biological targets.
Future research should focus on systematically screening this compound and its derivatives against various target classes. The rigid structure allows for precise positioning of the benzoic acid and any additional substituents, making it an ideal candidate for structure-based drug design.
Table 2: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale | Potential Target Class |
|---|---|---|
| Oncology | The benzoic acid moiety is present in numerous anticancer agents; spirocycles can enhance selectivity. | Kinase Inhibitors, Protein-Protein Interaction Inhibitors (e.g., menin-MLL1) |
| Infectious Diseases | Related diazaspiro[3.4]octane cores show potent activity against Mycobacterium tuberculosis. mdpi.comresearchgate.net | Bacterial Enzymes (e.g., DNA gyrase) |
| Metabolic Diseases | Similar structures have been investigated as VDAC1 inhibitors for diabetes and SSTR5 antagonists. mdpi.com | Receptors, Ion Channels |
| Central Nervous System (CNS) | The improved solubility and 3D nature can facilitate blood-brain barrier penetration and target engagement. | Dopamine (B1211576) Receptors, Serotonin Receptors |
Further exploration into derivatization is a key emerging avenue. The benzoic acid group can be converted to esters, amides, or other functional groups to fine-tune activity and pharmacokinetic properties. Additionally, the cyclopentane (B165970) ring of the spiro-system offers positions for substitution to explore new chemical space and optimize target binding.
Methodological Advancements and Interdisciplinary Approaches
Progress in the synthesis of the core 2-azaspiro[3.4]octane scaffold is critical to unlocking the potential of its derivatives. Recent years have seen the development of more efficient and scalable synthetic routes, moving beyond lengthy, low-yielding procedures. rsc.org Key advancements include:
Step-Economic Syntheses: Modern approaches focus on minimizing the number of synthetic steps, which is crucial for the rapid generation of compound libraries for screening. researchgate.net
Novel Annulation Strategies: Researchers have developed multiple successful routes to the 2-azaspiro[3.4]octane core, employing readily available starting materials and conventional transformations that avoid extensive chromatographic purification. rsc.org
Asymmetric Synthesis: The development of enantioselective methods will be vital, as the biological activity of chiral spirocycles often resides in a single enantiomer. Access to enantiomerically pure forms of the scaffold is a key area of ongoing research.
An interdisciplinary approach will be essential for future success. The integration of computational chemistry for in silico screening and binding pose prediction can guide the rational design of new derivatives. Collaboration between synthetic chemists, pharmacologists, and structural biologists will be necessary to fully explore the structure-activity relationships (SAR) of this compound class, identify high-value biological targets, and advance promising leads through the drug discovery pipeline.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving spirocyclic amine intermediates. For example, coupling 2-azaspiro[3.4]octane with a benzoic acid derivative using amide bond-forming reagents (e.g., EDC/HOBt) under anhydrous conditions . Reaction optimization includes monitoring pH (6.5–7.5), temperature (0–25°C), and solvent choice (DMF or THF). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) is employed. Key parameters include resolving spirocyclic conformation (bond angles: ~109.5° for tetrahedral geometry) and hydrogen-bonding networks (e.g., O–H···N interactions). Data quality is verified via R-factor (<5%) and electron density maps .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodology : LC-MS (e.g., C18 column, ESI+ mode) with deuterated internal standards (e.g., d4-benzoic acid) improves sensitivity. Calibration curves (0.1–100 µM) and recovery rates (>85%) are validated using spiked plasma/serum samples. Limit of detection (LOD) is typically <10 nM .
Q. How does the spirocyclic moiety influence the compound’s biological activity in enzyme inhibition assays?
- Methodology : Competitive inhibition assays (e.g., tyrosinase or carbonic anhydrase) compare IC50 values of the spirocyclic derivative with non-spiro analogs. For example, the spiro group may enhance binding via steric effects (Ki reduced by 2–3-fold) or alter solubility (logP: ~1.5 vs. ~2.0 for planar analogs) .
Advanced Research Questions
Q. How can electron localization function (ELF) analysis elucidate the reactivity of the spirocyclic nitrogen in this compound?
- Methodology : Density functional theory (DFT) calculations (B3LYP/6-311++G**) map ELF to identify lone pairs on the spirocyclic nitrogen. High localization (ELF >0.85) indicates nucleophilic sites, guiding derivatization (e.g., alkylation or acylation). Comparative analysis with non-spiro analogs reveals reduced electrophilicity (ΔELF ~0.1) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodology : Meta-analysis of dose-response curves (e.g., Hill slopes) identifies assay-specific variability. For example, discrepancies in IC50 values (e.g., 5 µM vs. 20 µM) may arise from buffer composition (e.g., Tris vs. phosphate) or redox interference. Orthogonal assays (SPR, ITC) validate binding thermodynamics (ΔG: −8 to −10 kcal/mol) .
Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what are its limitations?
- Methodology : ADMET predictors (e.g., SwissADME) estimate bioavailability (~50% due to moderate solubility) and CYP450 interactions (CYP3A4 inhibition risk). MD simulations (AMBER force field) assess membrane permeability (logD: 1.2 at pH 7.4). Limitations include overestimation of spirocyclic stability in vivo .
Q. What advanced LC-MS/MS parameters improve detection of trace metabolites in pharmacokinetic studies?
- Methodology : High-resolution MS (Q-TOF) with MSE data-independent acquisition identifies phase I/II metabolites (e.g., hydroxylation or glucuronidation). Collision energy optimization (15–35 eV) enhances fragmentation patterns. Data are processed via UNIFI™ with custom libraries (m/z tolerance ±5 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
